4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
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Overview
Description
DQP 1105 is a potent noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting receptors containing the GluN2C and GluN2D subunits . This compound has shown significant selectivity and efficacy in inhibiting these receptors, making it a valuable tool in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DQP 1105 involves the formation of a dihydroquinoline-pyrazoline structure. The key steps include the condensation of 4-bromobenzaldehyde with 6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde, followed by cyclization with hydrazine hydrate to form the pyrazoline ring . The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of DQP 1105 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The compound is typically produced in a controlled environment to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
DQP 1105 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromophenyl and pyrazoline moieties . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Typical conditions involve moderate temperatures and polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Scientific Research Applications
DQP 1105 has a wide range of applications in scientific research:
Neuroscience: Used to study the role of NMDA receptors in synaptic transmission and neuroplasticity.
Pharmacology: Investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Medicinal Chemistry: Serves as a lead compound for the development of new drugs targeting NMDA receptors.
Biochemistry: Utilized in the study of receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
DQP 1105 exerts its effects by binding to a specific site on the NMDA receptor, distinct from the glutamate and glycine binding sites . This binding inhibits the receptor’s activity by preventing the conformational changes necessary for channel opening. The compound selectively targets the GluN2C and GluN2D subunits, which are involved in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
DQP 2301: Exhibits similar inhibitory effects but with different pharmacokinetic properties.
Uniqueness
DQP 1105 is unique due to its high selectivity and potency for GluN2C and GluN2D subunits, making it a valuable tool for studying these specific receptor subtypes. Its noncompetitive mechanism of action also distinguishes it from other NMDA receptor antagonists that act competitively.
Properties
Molecular Formula |
C29H32BrN3O4 |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H32BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-6,8-11,17,21-22,24,27-28H,7,12-16H2,1H3,(H,31,37)(H,35,36) |
InChI Key |
GEPCQPBXJCCTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(C(C(=O)N2)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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